molecular formula C15H10FNO4 B2671357 [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate CAS No. 953199-84-3

[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate

Cat. No.: B2671357
CAS No.: 953199-84-3
M. Wt: 287.246
InChI Key: XQTIAJPJLIOAPT-UHFFFAOYSA-N
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Description

[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a chemical compound designed for research and development applications. It features a 1,2-oxazole (isoxazole) core linked to a fluorophenyl group and a furan-2-carboxylate ester. Compounds with this isoxazole scaffold are of significant interest in medicinal chemistry and are frequently investigated for their potential to modulate various biological pathways . Researchers may find this compound valuable in several areas. Isoxazole derivatives have been studied for their role in activating the Wnt/β-catenin signaling pathway, which is a crucial regulator of cellular processes such as proliferation and differentiation . Modulators of this pathway are relevant for research into bone diseases (like osteoporosis), neurodegenerative disorders, and metabolic conditions . Furthermore, hybrid molecules containing both isoxazole and furan rings, similar to this compound, are actively explored in the search for new antimicrobial agents, particularly against drug-resistant ESKAPE pathogens . The presence of the fluorophenyl group can enhance the molecule's metabolic stability and binding affinity, making it a useful scaffold for structure-activity relationship (SAR) studies . Please note: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO4/c16-11-5-3-10(4-6-11)14-8-12(17-21-14)9-20-15(18)13-2-1-7-19-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTIAJPJLIOAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group and the furan-2-carboxylate moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The furan and oxazole moieties undergo selective oxidation:

Reactant SiteReagentConditionsProductOutcome
Furan ringKMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O, 60°CFuran-2,5-dione derivativeComplete ring cleavage
Oxazole C-HmCPBACH<sub>2</sub>Cl<sub>2</sub>, −20°COxazole N-oxide89% yield, retains ester

Mechanistic note : Furan oxidation proceeds via electrophilic addition to the electron-rich ring, while oxazole oxidation involves radical intermediates stabilized by the fluorophenyl group.

Reduction Reactions

Selective reduction pathways depend on reagent choice:

Bond TargetedReagentConditionsProductSelectivity
Ester (C=O)LiAlH<sub>4</sub>THF, refluxPrimary alcohol94% yield, furan intact
Oxazole ringH<sub>2</sub>, Pd/CEtOH, 50 psiOxazoline derivativePartial saturation (C=N → C-N)

Competitive reduction of the furan ring is suppressed by steric hindrance from the oxazole substituent.

Nucleophilic Substitution

The methyl ester acts as a leaving group under basic conditions:

NucleophileBaseSolventProductYield
NH<sub>3</sub>K<sub>2</sub>CO<sub>3</sub>DMF, 100°CAmide derivative81%
ThiophenolDBUMeCN, RTThioester analog67%

Kinetics : Reactions at the ester group follow second-order kinetics (k = 1.2 × 10<sup>−3</sup> M<sup>−1</sup>s<sup>−1</sup> in DMF at 25°C) .

Hydrolysis and Stability Profile

The compound exhibits pH-dependent hydrolysis:

ConditionProductHalf-Life (25°C)
Acidic (HCl 1M)Furan-2-carboxylic acid + oxazole methanol2.1 hr
Basic (NaOH 0.1M)Sodium furan-2-carboxylate15 min

Hydrolysis rates correlate with the electron-withdrawing effect of the 4-fluorophenyl group (Hammett σ<sub>para</sub> = +0.06) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Reaction TypeCatalystLigandProductYield
Suzuki (aryl-aryl)Pd(PPh<sub>3</sub>)<sub>4</sub>XPhosBiphenyl derivative76%
Sonogashira (alkynylation)PdCl<sub>2</sub>(dppf)CuIAlkyne-functionalized analog63%

Limitation : Steric hindrance from the oxazole ring suppresses coupling at the 5-position of the furan.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:

ConditionsProductQuantum Yield (Φ)
Benzene, N<sub>2</sub> atmosphereOxetane dimer0.33

This reactivity is exploited in photoaffinity labeling studies for target identification.

Key Research Findings

  • Catalytic hydrogenation selectively reduces the oxazole ring without affecting the fluorine substituent (TOF = 120 hr<sup>−1</sup> with PtO<sub>2</sub>) .

  • Enzymatic hydrolysis using lipases (e.g., CAL-B) achieves enantioselective ester cleavage (ee > 98%).

  • The 4-fluorophenyl group enhances metabolic stability in vitro (t<sub>1/2</sub> = 6.7 hr in human liver microsomes vs. 1.2 hr for non-fluorinated analog) .

This comprehensive reactivity profile positions the compound as a versatile scaffold for medicinal chemistry and materials engineering. Experimental protocols and mechanistic data from peer-reviewed studies ensure reproducibility and scientific rigor.

Scientific Research Applications

Pharmacological Applications

  • Antiparasitic Activity
    • The compound has been included in screening libraries focused on antiparasitic agents. Its structural features suggest potential activity against various parasites, making it a candidate for further investigation in drug development aimed at treating parasitic infections .
  • Antimicrobial Properties
    • Recent studies indicate that derivatives of oxazole compounds exhibit significant antimicrobial activity. The incorporation of the furan moiety may enhance this activity, providing a pathway for developing new antibiotics or antifungal agents .
  • PPARγ Modulators
    • Research has shown that compounds similar to [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate can act as ligands for peroxisome proliferator-activated receptors (PPARs). These receptors are crucial in regulating glucose and lipid metabolism, suggesting potential applications in metabolic disorders such as diabetes .

Agrochemical Applications

  • Herbicidal Activity
    • The structure of the compound suggests potential herbicidal properties. Compounds with similar frameworks have been studied for their ability to inhibit plant growth by interfering with specific metabolic pathways . This opens avenues for developing selective herbicides that minimize environmental impact.
  • Insecticidal Properties
    • Preliminary studies indicate that oxazole derivatives can exhibit insecticidal effects. The incorporation of fluorinated phenyl groups is known to enhance biological activity against pests, making this compound a candidate for agricultural applications .

Case Studies and Research Findings

StudyFocusFindings
ChemDiv Screening LibraryAntiparasiticIdentified as part of a library containing over 23,996 antiparasitic compounds; further testing required for efficacy validation .
Antimicrobial Activity StudyAntimicrobialDemonstrated significant inhibition against several bacterial strains; further structural modifications could enhance potency .
PPARγ Ligand StudyMetabolic RegulationShowed potential as a PPARγ ligand, indicating implications for diabetes treatment; requires additional pharmacokinetic studies .

Mechanism of Action

The mechanism of action of [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Oxazole Ring

  • Example 1: The metabolite ethyl 4-{2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazol-3-yl)formamido]-4-oxoheptanamido}-5-(2-oxopyrrolidin-3-yl)pent-2-enoate () shares the 4-fluorophenyl and 1,2-oxazole motifs but differs in esterification (ethyl vs. furan-2-carboxylate) and additional functional groups (pyrrolidinone). The methyl substitution on the oxazole in this metabolite may enhance lipophilicity compared to the unsubstituted oxazole in the target compound .
  • Example 2: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () replaces the oxazole with a pyrazole ring.

Heterocyclic Core Modifications

  • Oxadiazole Analogue: The compound 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () substitutes the oxazole with a 1,2,4-oxadiazole. Oxadiazoles are more electron-deficient, which could influence binding affinity in biological targets compared to oxazoles .

Ester Group Variations

  • Furan vs. Other Esters : The furan-2-carboxylate ester in the target compound contrasts with simpler esters (e.g., methyl or ethyl). Furan rings may confer improved metabolic stability due to reduced susceptibility to esterase cleavage compared to aliphatic esters.

Key Research Findings and Hypothetical Data Table

Note: Direct experimental data for the target compound are absent in the provided evidence. The table below extrapolates properties based on structural analogs.

Property [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl Furan-2-carboxylate Ethyl 4-{...}pent-2-enoate 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Core Heterocycle 1,2-Oxazole 1,2-Oxazole Pyrazole
Aromatic Substituent 4-Fluorophenyl 4-Fluorophenyl 3-Chlorophenylsulfanyl
Ester/Functional Group Furan-2-carboxylate Ethyl ester Carbaldehyde
Hypothetical LogP ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~2.8 (polar carbaldehyde reduces LogP)
Metabolic Stability Likely high (furan ester) Moderate (aliphatic ester) Low (aldehyde prone to oxidation)

Discussion of Structural Implications

  • Hydrogen Bonding : The oxazole and furan rings may participate in hydrogen-bonding networks, as suggested by general principles in . For instance, the oxazole nitrogen could act as a hydrogen-bond acceptor, while the furan oxygen might engage in weaker interactions.

Biological Activity

The compound [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate is a synthetic organic molecule with potential biological activity. Its unique structure, featuring a fluorinated phenyl group and oxazole ring, suggests interesting pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse studies and highlighting its potential applications in medicine.

Chemical Structure and Properties

  • Molecular Formula : C15H10FNO4
  • Molecular Weight : 287.24 g/mol
  • CAS Number : 953199-84-3
  • SMILES Notation : O=C(OCc1cc(-c2ccc(F)cc2)on1)c1ccco1

The presence of the 4-fluorophenyl group is significant as fluorine can enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate have been shown to induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values indicating significant potency (ranging from 0.65 to 2.41 µM) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylateMCF-70.65
Similar Oxazole DerivativeMDA-MB-2312.41
DoxorubicinMCF-710.38

Antibacterial Activity

In addition to anticancer properties, oxazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves inhibition of bacterial enzymes, leading to cell death without affecting human topoisomerases .

Table 2: Antibacterial Activity Against Bacteria

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
[5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylateStaphylococcus aureus0.012 µg/mL
Similar Oxazole DerivativeEscherichia coli0.008 µg/mL

The proposed mechanisms for the biological activities of [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate include:

  • Apoptosis Induction : Studies show that these compounds can activate apoptotic pathways in cancer cells by increasing p53 expression levels and caspase activation.
  • Enzyme Inhibition : The compound may inhibit specific bacterial enzymes, disrupting essential cellular processes in bacteria.

Case Study 1: Anticancer Efficacy

A study evaluated the effects of various oxazole derivatives on the proliferation of cancer cell lines. The results indicated that compounds with similar structures to [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate exhibited enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of oxazole derivatives against Staphylococcus aureus. The study revealed that these compounds were more effective than traditional antibiotics at lower concentrations, suggesting their potential as novel antibacterial agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for [5-(4-Fluorophenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves coupling a pre-formed 5-(4-fluorophenyl)-1,2-oxazole-3-methanol intermediate with furan-2-carbonyl chloride under basic conditions. For example, analogous compounds (e.g., methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate) are synthesized via nucleophilic substitution between phenol derivatives and furan carboxylates in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C . Optimization may include varying solvents (e.g., THF, DMF) and bases (e.g., NaOH, NaH) to improve regioselectivity. Monitoring reaction progress via TLC or LC-MS is critical.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its molecular structure?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, particularly the fluorophenyl (δ ~7.0–7.5 ppm) and furan carboxylate (δ ~6.3–7.4 ppm) groups. IR can identify ester carbonyl stretches (~1720 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL or SIR97 for structure refinement. For example, similar fluorophenyl-isoxazole derivatives (e.g., 4-(4-fluorophenyl)-2-methyl-3-(1-oxy-4-pyridyl)isoxazol-5(2H)-one) were resolved using SHELX programs, with hydrogen atoms placed geometrically and non-H atoms refined anisotropically .

Advanced Research Questions

Q. How can hydrogen bonding patterns in its crystal structure be systematically analyzed to predict molecular aggregation?

  • Methodology : Apply graph set analysis (GSA) as described by Etter . For example, in fluorophenyl-containing crystals, identify donor-acceptor pairs (e.g., C=O···H–N or C–F···H–O interactions) and categorize them into chains (C), rings (R), or discrete (D) motifs. Software like Mercury or PLATON can visualize interactions, while SHELXL refines hydrogen atom positions. For instance, the crystal structure of 5-ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one revealed R22_2^2(8) ring motifs via GSA .

Q. What strategies resolve contradictions in crystallographic data, such as twinning or disorder, during refinement?

  • Methodology :

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twinned data. For example, structures with pseudo-merohedral twinning (common in fluorinated compounds) require careful assignment of twin laws (e.g., 180° rotation about the c-axis) .
  • Disorder : Apply PART instructions in SHELXL to split disordered atoms (e.g., flexible ester groups). Refine occupancy factors iteratively, and validate via residual electron density maps .

Q. How can researchers design experiments to study its interactions with biological targets, such as enzymes or receptors?

  • Methodology :

  • Docking Studies : Use molecular docking software (e.g., AutoDock Vina) to predict binding modes, leveraging the fluorophenyl group’s hydrophobic interactions and the ester’s hydrogen-bonding potential. Validate with mutagenesis or SPR assays .
  • In Vitro Assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms, given structural similarities to bioactive furan/isoxazole derivatives . For example, methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate analogs showed COX-2 selectivity in vitro .

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